Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate

Lipophilicity Membrane permeability ADME prediction

Researchers requiring the N-allyl handle for 6-endo-trig radical cyclization toward Duocarmycin analogues often face delays synthesizing it from the N-H ester. This compound bypasses 2+ synthetic steps. - Pre-installed N-allyl group for direct radical cyclization; eliminates N-alkylation step vs. N-H analog (CAS 98081-83-5). - Orthogonal reactivity: hydrolyze ester without touching the allyl group, or perform cross-metathesis without disturbing the ester. - Predicted XLogP of 2.9 (~0.6 units higher than N-H congener) suggests improved membrane permeability for intracellular target engagement studies.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 918161-86-1
Cat. No. B12607760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate
CAS918161-86-1
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(N2CC=C)C(=O)OC
InChIInChI=1S/C14H15NO3/c1-4-7-15-12-9-11(17-2)6-5-10(12)8-13(15)14(16)18-3/h4-6,8-9H,1,7H2,2-3H3
InChIKeyDBKNWYMSGVXASJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate (CAS 918161-86-1): Structural and Physicochemical Baseline for Informed Indole Derivative Procurement


Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate (CAS 918161-86-1) is a fully substituted 1H-indole-2-carboxylate bearing a 6-methoxy electron-donating group, an N-allyl (prop-2-en-1-yl) substituent, and a methyl ester at C-2. It is classified as an N-alkylindole derivative within the larger indole-2-carboxylate family [1]. The compound possesses three hydrogen-bond acceptors, zero hydrogen-bond donors, five rotatable bonds, and a computed XLogP of 2.9, consistent with moderate lipophilicity and predicted membrane permeability . Its molecular weight is 245.27 g/mol (C14H15NO3), and the EPA CompTox Dashboard reports a consensus predicted vapor pressure of approximately 4.9 × 10⁻⁶ mmHg at 25 °C [2]. This substitution pattern distinguishes it from the more common N–H indole-2-carboxylate congeners and positions it as a strategically functionalized scaffold for synthetic elaboration in medicinal chemistry and chemical biology.

Why Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate Cannot Be Simply Replaced by Common Indole-2-carboxylate Analogs: A Procurement-Risk Perspective


Indole-2-carboxylate derivatives are not functionally interchangeable; the presence, position, and nature of N-substitution and aromatic-ring substitution jointly govern reactivity, physicochemical properties, and biological performance. The N-allyl group on Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate introduces a terminal alkene that is competent for radical cyclization, olefin metathesis, and thiol–ene click chemistry—reactivity modes entirely absent in the N–H analog (CAS 98081-83-5) [1]. The 6-methoxy substituent further modulates the electron density of the indole ring, altering regioselectivity in electrophilic substitution and influencing UV/fluorescence properties relevant to dye-precursor applications . Quantitative differences in lipophilicity (ΔXLogP ≈ +0.6 versus the N–H methyl ester), vapor pressure, and synthetic versatility documented below demonstrate that procurement decisions based solely on the indole-2-carboxylate core without regard to N-allyl and 6-methoxy substitution risk experimental failure, reduced yields, or loss of target-specific biological activity.

Quantitative Differentiation Evidence for Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate (918161-86-1) Versus Closest Structural Analogs


Lipophilicity Advantage: XLogP of N-Allyl Derivative Compared with N–H Methyl Ester (CAS 98081-83-5)

The N-allyl substitution on Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate confers a measurably higher computed lipophilicity relative to the N–H methyl ester analog (CAS 98081-83-5). The target compound has a calculated XLogP of 2.9 , whereas the N–H analog has a reported LogP of 2.33 . This ΔXLogP of +0.57 translates to an approximately 3.7-fold increase in predicted octanol–water partition coefficient, consistent with enhanced passive membrane permeability that may improve intracellular target engagement in cell-based assays.

Lipophilicity Membrane permeability ADME prediction

Synthetic Versatility: N-Allyl-Mediated Radical Cyclization Competence Absent in N–H and N-Alkyl Saturated Analogs

The N-allyl group of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate serves as a radical acceptor for intramolecular cyclization at the C-7 position, enabling construction of the pyrrolo[3,2,1-ij]quinoline-2-carboxylate skeleton characteristic of Duocarmycin-class antitumor agents. In direct experimental work on structurally analogous ethyl indole-2-carboxylates bearing N-allyl groups, aryl free-radicals generated at C-7 triggered 6-endo-trig cyclization in useful yields to furnish formal Duocarmycin analogues [1]. The N–H methyl ester analog (CAS 98081-83-5) lacks this alkene handle and cannot participate in this transformation without additional synthetic steps to install a suitably tethered radical acceptor.

Radical cyclization Duocarmycin analogues C–C bond formation

Vapor Pressure Differentiation: Lower Volatility of the N-Allyl Methyl Ester Relative to Structurally Related Indole Esters

The consensus predicted vapor pressure of Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate is 4.88 × 10⁻⁶ mmHg at 25 °C (average of TEST, OPERA, and Percepta models) [1]. For context, the N–H analog (CAS 98081-83-5) has a predicted vapor pressure of approximately 0.0 ± 0.8 mmHg at 25 °C , which is approximately five orders of magnitude higher. This lower volatility implies reduced evaporative loss during long-term storage and lower inhalation exposure risk during weighing and handling, a practical advantage in procurement for laboratories without specialized containment for volatile organics.

Vapor pressure Physical property Handling and storage

Ester Functional Handle: Advantages of Methyl Ester Over the Free Carboxylic Acid Form (CAS 16732-73-3) for Downstream Derivatization

Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate incorporates a methyl ester at C-2, whereas the corresponding free acid, 6-methoxy-1H-indole-2-carboxylic acid (CAS 16732-73-3), has a carboxylic acid group. The ester form offers superior solubility in organic solvents (predicted solubility in chloroform and ethyl acetate ) and can be directly employed in amidation, reduction, or transesterification reactions without the need for in situ activation. The free acid (LogP ≈ 2.16, mp 198–203 °C ) is less lipophilic and requires coupling reagents for amide bond formation, adding a synthetic step and potentially introducing impurities. The ester also serves as a protected form of the acid, enabling orthogonal deprotection strategies in multi-step syntheses.

Synthetic intermediate Prodrug design Functional group interconversion

Antiproliferative Baseline: Class-Level Evidence for 6-Methoxyindole-2-carboxylates with Potential Allyl-Mediated Potentiation

The N–H methyl ester analog, Methyl 6-methoxy-1H-indole-2-carboxylate (CAS 98081-83-5), is explicitly characterized by Sigma-Aldrich as a 'potent antiproliferative agent against human leukemia K562 cells' . This establishes a class-level baseline for 6-methoxyindole-2-carboxylate esters as antiproliferative scaffolds. The target compound (918161-86-1) retains the identical 6-methoxyindole-2-methyl ester core but adds the N-allyl substituent, which increases lipophilicity (ΔXLogP ≈ +0.6) and is expected to enhance membrane permeability and intracellular accumulation. Although direct head-to-head antiproliferative data for 918161-86-1 against K562 cells are not publicly available at this time, the class-level inference—based on retained core pharmacophore and improved physicochemical properties—supports its candidacy as an antiproliferative lead-like scaffold requiring empirical validation.

Antiproliferative Leukemia K562 Structure–activity relationship

Dye-Precursor Biocatalytic Competence: 6-Methoxy Substitution as a Determinant of Dioxygenase Substrate Acceptance

The 6-methoxy substitution pattern on the indole ring is critical for recognition by bacterial dioxygenases employed in biocatalytic dye production. Methyl 6-methoxy-1H-indole-2-carboxylate (CAS 98081-83-5) is a validated substrate for naphthalene dioxygenase (NDO) and toluene dioxygenase (TDO) expressed in Escherichia coli, as well as for multicomponent phenol hydroxylase (mPH) from Pseudomonas sp. KL33 and KL28, yielding indigo-derived dyes . The target compound (918161-86-1) retains the identical 6-methoxyindole-2-methyl ester architecture required for enzymatic recognition, while the N-allyl group offers an additional handle for post-biocatalytic functionalization of the resulting dye. N–H indole-2-carboxylates lacking the 6-methoxy group (e.g., methyl indole-2-carboxylate) are not reported substrates for these dioxygenase systems, highlighting the essentiality of the 6-methoxy motif.

Biocatalysis Dye production Dioxygenase substrate

Evidence-Backed Application Scenarios for Methyl 6-methoxy-1-(prop-2-en-1-yl)-1H-indole-2-carboxylate (918161-86-1) in Research and Industrial Procurement


Synthesis of Duocarmycin-Class DNA-Alkylating Antitumor Agents via N-Allyl Radical Cyclization

The N-allyl group on this compound enables a key 6-endo-trig radical cyclization at the indole C-7 position to construct the pyrrolo[3,2,1-ij]quinoline-2-carboxylate core of Duocarmycin analogues, a transformation experimentally validated on closely related ethyl indole-2-carboxylates bearing N-allyl substituents [1]. The N–H methyl ester analog (CAS 98081-83-5) cannot undergo this cyclization without prior N-allylation, adding at least two synthetic steps. Researchers pursuing DNA-alkylating payloads for antibody–drug conjugates (ADCs) or small-molecule antitumor agents should select the N-allyl congener as the direct synthetic entry point.

Cell-Permeable Antiproliferative Probe Design Leveraging Enhanced Lipophilicity

With an XLogP of 2.9—approximately 0.6 log units higher than the N–H analog—this compound is predicted to exhibit improved passive membrane permeability [1]. Given that the N–H parent scaffold is reported as a potent antiproliferative agent against human leukemia K562 cells , the N-allyl derivative is a rational next-generation candidate for intracellular target engagement studies where membrane transit is rate-limiting. Procurement of this compound for structure–activity relationship (SAR) expansion around the indole-2-carboxylate antiproliferative pharmacophore is supported by class-level evidence.

Biocatalytic Dye Production with Post-Synthetic Functionalization Capability

The 6-methoxyindole-2-methyl ester core is a validated substrate for bacterial dioxygenases (NDO, TDO, mPH) that produce indigo-derived dyes in whole-cell E. coli systems [1]. The N-allyl substituent introduces a terminal alkene handle that can be exploited for thiol–ene 'click' conjugation, olefin metathesis, or radical grafting onto polymer supports after dye formation. This dual functionality—enzymatic dye precursor plus covalent attachment point—is not available in the N–H or N-alkyl-saturated analogs and positions this compound as a unique building block for functional textile dyeing, biosensor surface modification, or colored biomaterials development.

Orthogonal Protecting-Group Strategy in Multi-Step Indole Alkaloid Total Synthesis

The methyl ester at C-2 functions as a masked carboxylic acid that can be selectively hydrolyzed under mild basic conditions without affecting the N-allyl group, while the N-allyl group can be selectively manipulated via olefin cross-metathesis or hydroboration–oxidation without disturbing the ester [1]. This orthogonality enables convergent synthetic strategies toward complex indole alkaloids. Compared to the free carboxylic acid analog (CAS 16732-73-3), which requires protection before N-functionalization, and the N–H ester analog, which requires N-allylation for radical cyclization, this compound enters the synthetic sequence at a more advanced stage, reducing step count and improving overall yield in total synthesis campaigns.

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